molecular formula C18H13F6N3O2 B2776726 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole CAS No. 400079-89-2

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole

Cat. No.: B2776726
CAS No.: 400079-89-2
M. Wt: 417.311
InChI Key: ZVBHHDFVFKOEHD-UHFFFAOYSA-N
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Description

5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 1 and a 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety at position 3. The trifluoroethoxy groups enhance lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical applications.

Properties

IUPAC Name

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3O2/c19-17(20,21)9-28-13-6-7-15(29-10-18(22,23)24)14(8-13)16-25-11-26-27(16)12-4-2-1-3-5-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBHHDFVFKOEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole typically involves a multistep reaction sequence. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzaldehyde with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an acid catalyst to form the triazole ring.

    Substitution: The final step involves the substitution of the triazole ring with a phenyl group using a suitable reagent such as phenylboronic acid under palladium-catalyzed conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole typically involves a multi-step process that includes the formation of hydrazone derivatives from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide and various aldehydes or acetophenones. These hydrazones are subsequently cyclized to yield the desired triazole derivatives. Characterization of these compounds is performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm their structures .

A. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of derivatives containing the 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl] moiety. For instance:

  • Cytotoxicity Assays : Compounds derived from this structure have shown significant cytotoxic effects against glioblastoma cell lines (LN229). Notably, derivatives 5b , 5d , and 5m demonstrated substantial apoptosis in cancer cells through mechanisms that damage DNA .
  • In Vivo Studies : In genetically modified models such as Drosophila melanogaster, certain derivatives exhibited promising anti-diabetic activities alongside their anti-cancer properties. This dual activity suggests a multifaceted therapeutic potential for these compounds .

B. Anti-Diabetic Activities

The compound has also been evaluated for its effectiveness in managing diabetes:

  • Glucose Level Reduction : In studies involving diabetic models, specific derivatives were found to significantly lower glucose levels. This suggests that compounds based on the triazole structure could be developed into therapeutic agents for diabetes management .

Molecular Docking and Computational Studies

Molecular docking studies have been employed to predict the binding affinity of synthesized compounds to target proteins involved in cancer and diabetes pathways. These studies provide insights into the mechanism of action and help identify promising candidates for further development .

The following table summarizes the biological activities of selected derivatives of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole based on recent research findings:

CompoundActivity TypeModel UsedKey Findings
5bAnti-CancerLN229 GlioblastomaSignificant cytotoxic effects observed
5dAnti-DiabeticDrosophila melanogasterReduced glucose levels significantly
5mAnti-CancerLN229 GlioblastomaInduced apoptosis via DNA damage
5fAnti-DiabeticDrosophila melanogasterEffective glucose level management

Mechanism of Action

The mechanism by which 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Molecular docking studies have shown that the compound can bind to enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target triazole derivative differs from analogous compounds primarily in its heterocyclic core. Key structural distinctions include:

Compound Core Structure Substituents Physical Properties
5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole 1,2,4-Triazole Phenyl (position 1); 2,5-bis(2,2,2-trifluoroethoxy)phenyl (position 5) Melting point: N/A†
1,3,4-Oxadiazole derivatives (e.g., 5l, 5m, 5n) 1,3,4-Oxadiazole Varied aryl groups (e.g., 4-fluorophenyl, 2,6-dichlorophenyl) at position 2 Melting points: 67–108°C
5-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol 1,3,4-Oxadiazole-2-thiol 2,5-Bis(2,2,2-trifluoroethoxy)phenyl (position 5); thiol group (position 2) IC50 (α-amylase): 40.00–80.00 µg/mL

†Data unavailable in provided evidence.

The trifluoroethoxy groups, common across these compounds, likely enhance membrane permeability and resistance to oxidative metabolism .

Computational and In Silico Studies

  • Docking Studies : AutoDock Vina and related tools (–8) were used to predict binding modes of oxadiazoles to α-amylase and cancer targets. For example, oxadiazole-2-thiol derivatives showed favorable binding energies (-9.2 to -10.5 kcal/mol) to α-amylase .

Biological Activity

The compound 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole has garnered attention for its potential biological activities, particularly in the fields of oncology and diabetes management. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole typically involves several steps:

  • Condensation Reaction : The initial step involves the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzaldehyde with phenylhydrazine to form a hydrazone intermediate.
  • Cyclization : The hydrazone undergoes cyclization in the presence of an acid catalyst to form the triazole ring.
  • Substitution : The final step involves substituting the triazole ring with a phenyl group using reagents such as phenylboronic acid under palladium-catalyzed conditions .

Chemical Structure

The chemical structure can be represented as follows:

C18H16F6O3\text{C}_{18}\text{H}_{16}\text{F}_6\text{O}_3

This structure is characterized by the presence of trifluoroethoxy groups which enhance its biological activity through improved solubility and stability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays conducted on human glioblastoma cell lines (LN229) demonstrated significant cytotoxic effects. The compound induced apoptosis in cancer cells through mechanisms involving DNA damage and disruption of cellular signaling pathways .

Case Study: Glioblastoma

In a specific study, derivatives containing the 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl] moiety were tested for their ability to inhibit cell proliferation. The results indicated that compounds 5b , 5d , and 5m showed substantial efficacy in reducing cell viability and promoting apoptosis .

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain derivatives significantly lowered glucose levels. Compounds 5d and 5f exhibited enhanced anti-diabetic activity compared to other synthesized derivatives .

The biological activity is largely attributed to the interaction of the compound with various biomolecules. It has been shown to influence enzyme activity and gene expression through:

  • Enzyme Inhibition : The binding interactions with specific enzymes alter their function.
  • Cell Signaling Modulation : It impacts pathways involved in cell proliferation and apoptosis.
  • Gene Expression Changes : The compound can induce or repress gene expression linked to cancer progression and metabolic regulation .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole:

Study FocusBiological ActivityKey Findings
AnticancerCytotoxicity in LN229 cellsInduced apoptosis; significant reduction in cell viability
AntidiabeticGlucose level reductionEffective in lowering glucose in Drosophila models
MechanismEnzyme interactionAlters enzyme function; modulates gene expression

Q & A

Q. What synthetic methodologies are recommended for preparing 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole and its derivatives?

Methodological Answer: The synthesis typically involves:

  • Refluxing intermediates (e.g., hydrazides or thiosemicarbazides) in polar aprotic solvents like DMSO under controlled conditions .
  • Cyclization reactions to form the triazole core, followed by purification via recrystallization using water-ethanol mixtures (yields ~65%) .
  • Functionalization of the phenyl ring with trifluoroethoxy groups via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis .

Example Protocol:

Dissolve 0.004 moles of precursor in 10 mL DMSO.

Reflux for 18 hours, distill under reduced pressure, and cool.

Pour into ice water, stir for 12 hours, filter, and crystallize .

Q. How are structural and purity characteristics of this compound validated?

Methodological Answer: Use a combination of:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Assign chemical shifts to confirm trifluoroethoxy substituents and triazole ring protons (e.g., δ 4.5–4.7 ppm for –OCH2CF3) .
    • FTIR : Identify C–F stretches (1100–1200 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry (LC-MS/HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 452.1) .
  • Melting Point Analysis : Compare observed values (e.g., 67–108°C for derivatives) with literature .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition :
    • α-Glucosidase/α-Amylase Assays : Measure IC₅₀ values using colorimetric substrates (e.g., p-nitrophenyl glucopyranoside) .
  • Anticancer Screening :
    • Cell Viability Assays : Use LN229 glioblastoma cells cultured in DMEM + 10% FBS. Perform MTT assays at 70–80% confluency .

Advanced Research Questions

Q. How can molecular docking elucidate target interactions for this compound?

Methodological Answer:

  • Software : AutoDock4 with flexible sidechain adjustments for receptor-ligand binding .
  • Protocol :
    • Prepare ligand (compound) and receptor (e.g., VEGFR or α-glucosidase) PDB files.
    • Define grid boxes around active sites (e.g., catalytic residues).
    • Run 50–100 genetic algorithm iterations; validate via RMSD clustering (<2.0 Å) .
  • Key Metrics : Binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bonding interactions .

Q. How do structural modifications influence bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

Substituent (R)Bioactivity TrendReference
4-Fluorophenyl (5l)Moderate α-glucosidase IC₅₀ (~25 µM)
2,6-Dichlorophenyl (5m)Enhanced cytotoxicity (LN229 cells)
Trifluoroethoxy groupsImproved metabolic stability

Q. Design Strategy :

  • Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance target affinity.
  • Bulky substituents reduce off-target effects but may lower solubility .

Q. How should researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Issue : Overlapping NMR signals due to aromatic protons.
  • Solution :
    • Use 2D NMR (COSY, HSQC) to resolve coupling patterns .
    • Compare experimental data with DFT-calculated chemical shifts .
    • Validate purity via HPLC-MS to rule out isomeric impurities .

Q. What strategies mitigate impurities during large-scale synthesis?

Methodological Answer:

  • Common Impurities :
    • 2,5-bis(2,2,2-trifluoroethoxy)-N-substituted benzamides : Formed via incomplete cyclization .
  • Control Measures :
    • Optimize reaction time/temperature to minimize side products.
    • Use preparative HPLC with C18 columns (MeCN:H₂O = 70:30) for isolation .
    • Monitor via LC-MS (e.g., impurity m/z 489.2) .

Q. How does this compound compare to analogous heterocycles in drug discovery?

Methodological Answer:

  • Key Comparisons :
HeterocycleAdvantageLimitation
1,2,4-Triazole (Target)High enzymatic selectivityModerate bioavailability
1,3,4-OxadiazoleBetter solubilityReduced metabolic stability
Thiazolidin-4-oneBroader anticancer activityToxicity concerns
  • Computational Screening : Use Scigress Suite to calculate logP and polar surface area (PSA) for ADME profiling .

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